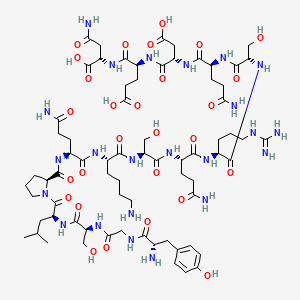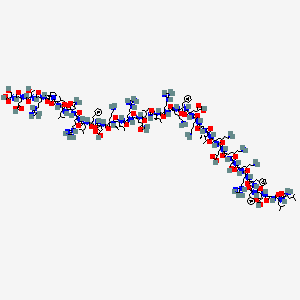
エンドセリン-2 (ヒト、イヌ)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endothelin-2 is a peptide encoded by the EDN2 gene in humans and canines. It belongs to a family of three endothelin peptide isoforms (Endothelin-1, Endothelin-2, Endothelin-3), which are known for their potent vasoconstrictive properties. Endothelin-2 is primarily produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It plays a crucial role in regulating vascular tone and blood pressure.
科学的研究の応用
Endothelin-2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in cell signaling, vasoconstriction, and regulation of blood pressure.
Medicine: Explored as a potential therapeutic target for cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of endothelin receptor antagonists for therapeutic applications
作用機序
Target of Action
Endothelin-2 (ET-2) is a potent vasoactive peptide that primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors play crucial roles in various physiological processes, including vasoconstriction and vasodilation .
Mode of Action
ET-2 interacts with its targets, the EDNRA and EDNRB receptors, to exert its effects . The binding affinity of EDNRA with ET-2 is much higher than that with other endothelins, while the binding affinities of EDNRB with the endothelins are similar . This interaction triggers a series of intracellular events, leading to various physiological changes .
Pharmacokinetics
It is known that et-2 is present in the blood of animals and humans at levels ranging from 03pg/ml to 3pg/ml .
Action Environment
The action of ET-2 can be influenced by various environmental factors. For instance, the expression of ET-2 in granulosa cells has been shown to be highly dependent on the hypoxic mediator, hypoxia-inducible factor 1 alpha (HIF1A) . Moreover, the effects of ET-2 can be modulated by the local cellular environment, as suggested by the highly local action of endothelins .
生化学分析
Biochemical Properties
Endothelin-2 interacts with G-protein-linked transmembrane receptors, specifically the endothelin A receptor (ET-RA) and the endothelin B receptor (ET-RB) . It exhibits strong and long-lasting vasoconstrictor activity characteristic of endothelin .
Cellular Effects
Endothelin-2 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Endothelin-2 is a chemoattractant for macrophages , and it has been shown to promote contraction in the myofibroblast cells of the theca layer of the follicle .
Molecular Mechanism
Endothelin-2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .
Temporal Effects in Laboratory Settings
Endothelin-2 is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .
Dosage Effects in Animal Models
The effects of Endothelin-2 vary with different dosages in animal models
Metabolic Pathways
Endothelin-2 is involved in several metabolic pathways. It plays a role in the regulation of systemic arterial blood pressure, vasoconstriction, cytokine-mediated signaling pathway, and positive regulation of cytosolic calcium ion concentration .
Subcellular Localization
In terms of subcellular localization, Endothelin-2 is expressed in the granulosa cells (GCs) and not in the vascular theca interna
準備方法
Synthetic Routes and Reaction Conditions: Endothelin-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.
Industrial Production Methods: Industrial production of Endothelin-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
化学反応の分析
Types of Reactions: Endothelin-2 undergoes various chemical reactions, including:
Oxidation: The disulfide bridges between cysteine residues can be oxidized, affecting the peptide’s structure and function.
Reduction: Reduction of disulfide bridges can lead to the unfolding of the peptide.
Substitution: Amino acid substitution can be performed to study the structure-activity relationship of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.
Major Products: The major products formed from these reactions include oxidized or reduced forms of Endothelin-2 and various analogs with substituted amino acids .
類似化合物との比較
Endothelin-1: Shares a high degree of homology with Endothelin-2 and is also a potent vasoconstrictor.
Endothelin-3: Another isoform with similar vasoconstrictive properties but different tissue distribution and receptor affinity.
Uniqueness of Endothelin-2: Endothelin-2 is unique in its specific expression patterns and physiological roles. Unlike Endothelin-1, which is widely distributed, Endothelin-2 is predominantly found in the kidney, placenta, and uterus. Additionally, Endothelin-2 has distinct receptor binding affinities and regulatory mechanisms .
特性
CAS番号 |
123562-20-9 |
|---|---|
分子式 |
C₁₁₅H₁₆₀N₂₆O₃₂S₄ |
分子量 |
2546.92 |
配列 |
One Letter Code: CSCSSWLDKECVYFCHLDIIW (Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |
同義語 |
Endothelin-2 (human, canine); Human endothelin-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)




![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)


